molecular formula C17H15FN2O3S B2740103 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine CAS No. 855714-69-1

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Cat. No. B2740103
CAS RN: 855714-69-1
M. Wt: 346.38
InChI Key: MHIPQYIQLJPHMS-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine, also known as FSL-1, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine activates TLR2 by binding to its extracellular domain, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the activation of transcription factors, such as NF-κB and AP-1, which induce the production of pro-inflammatory cytokines and chemokines. The exact mechanism of 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine's action on TLR2 is still being investigated, but it is believed to involve conformational changes in the receptor and the formation of receptor complexes.
Biochemical and Physiological Effects:
4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine has been shown to induce the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and CXCL8. It has also been shown to enhance the phagocytic activity of macrophages and dendritic cells, which are important immune cells involved in the recognition and elimination of pathogens. In addition, 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine has been shown to induce the activation of natural killer cells, which are important in the early stages of the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine in lab experiments is its ability to activate TLR2 specifically, without affecting other toll-like receptors. This allows for more precise investigation of the role of TLR2 in various diseases. However, one limitation of using 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is that its effects may be influenced by other factors in the experimental system, such as the presence of other immune cells or cytokines.

Future Directions

There are many potential future directions for research involving 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine. One area of interest is its potential use in cancer immunotherapy, where it could be used to activate the immune system to recognize and eliminate cancer cells. Another area of interest is its potential use in the treatment of autoimmune disorders, where it could be used to modulate the immune response and reduce inflammation. Further investigation into the mechanism of 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine's action on TLR2 could also lead to the development of more specific and effective TLR2 agonists for therapeutic use.

Synthesis Methods

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is synthesized through a series of chemical reactions that involve the condensation of 4-fluorobenzenesulfonyl chloride and o-toluidine. The resulting product is then treated with methylamine to produce 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine. This synthesis method has been well-established and has been used in many studies to produce 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine for research purposes.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to activate toll-like receptor 2 (TLR2), a key component of the innate immune system, and induce the production of pro-inflammatory cytokines and chemokines. This immune response can be beneficial in fighting off infections and cancer, as well as modulating autoimmune disorders.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIPQYIQLJPHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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